molecular formula C22H26N4O2 B1667965 BTI-A-404 CAS No. 537679-57-5

BTI-A-404

カタログ番号: B1667965
CAS番号: 537679-57-5
分子量: 378.5 g/mol
InChIキー: JQVNMIXFWKEYQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BTI-A-404 is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, dimethylamino and dimethylphenyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BTI-A-404 typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

化学反応の分析

Types of Reactions

BTI-A-404 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Therapeutic Potential

The therapeutic implications of BTI-A-404 are particularly relevant in the context of:

  • Inflammation : Research indicates that this compound can reduce pro-inflammatory signaling through its action on GPR43. This suggests potential applications in treating inflammatory diseases .
  • Obesity : By influencing metabolic pathways associated with fat storage and energy expenditure, this compound may serve as a candidate for obesity management .
  • Type 2 Diabetes : The compound has been shown to augment glucagon-like peptide 1 (GLP-1) secretion in specific cell lines, indicating its potential role in glucose metabolism and diabetes management .

Data Table: Summary of Biological Activities

Application Area Effect of this compound Reference
InflammationReduces NF-κB activity
ObesityModulates metabolic pathways
Type 2 DiabetesIncreases GLP-1 secretion

Case Study 1: Inflammatory Response Modulation

In a study published in the European Journal of Pharmacology, researchers demonstrated that this compound effectively reduced cytokine production in human cell lines exposed to inflammatory stimuli. The compound's ability to inhibit GPR43 led to decreased activation of NF-κB, a key transcription factor in inflammation .

Case Study 2: Metabolic Regulation

Another study focused on the effects of this compound on adipocyte function. The results indicated that treatment with this compound resulted in decreased lipid accumulation in adipocytes, suggesting its potential utility in obesity management. This effect was attributed to the modulation of signaling pathways involved in lipid metabolism .

作用機序

The mechanism of action of BTI-A-404 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.

類似化合物との比較

Similar Compounds

    4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar chemical properties.

    Tetrahydropyrimidine derivatives: These compounds have the tetrahydropyrimidine ring structure and may have comparable biological activities.

Uniqueness

BTI-A-404 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

BTI-A-404 is a novel compound classified as a pyrimidinecarboxamide and has been identified as a selective and potent competitive inverse agonist of the human GPR43 receptor, also known as the Free Fatty Acid Receptor 2 (FFAR2). This receptor plays a significant role in various physiological processes, including inflammation, obesity, and type 2 diabetes. The following sections detail the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

This compound specifically targets GPR43, which is activated by short-chain fatty acids (SCFAs) and is coupled to Gi and Gq family heterotrimeric G proteins. Upon binding to GPR43, this compound acts as an inverse agonist, leading to several downstream effects:

  • Increased Cyclic AMP Levels : this compound has been shown to elevate cyclic AMP levels in cellular models.
  • Reduction of Cytoplasmic Calcium Levels : The compound reduces acetate-induced cytoplasmic Ca2+^{2+} levels, suggesting a modulation of calcium signaling pathways.
  • Modulation of Signaling Pathways : It influences key signaling pathways associated with inflammation and metabolic regulation, including ERK, p38 MAPK, and NF-κB pathways .

Case Studies and Experimental Data

In a study conducted using the NCI-H716 cell line, this compound was found to augment the secretion of glucagon-like peptide 1 (GLP-1), which is crucial for glucose metabolism. This effect highlights its potential role in managing conditions like type 2 diabetes. The study utilized structure-activity relationship (SAR) methodologies to establish the efficacy of various compounds related to this compound .

Comparative Analysis

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Parameter Observation Reference
Compound Class Pyrimidinecarboxamide
Target Receptor GPR43 (FFAR2)
Action Type Competitive inverse agonist
Effect on GLP-1 Secretion Augmented secretion in NCI-H716 cells
Signaling Pathways Affected ERK, p38 MAPK, NF-κB
Calcium Modulation Reduced acetate-induced Ca2+^{2+} levels

Therapeutic Potential

The selective inhibition of GPR43 by this compound suggests its potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes. By enhancing GLP-1 secretion, it may improve insulin sensitivity and glucose homeostasis. Furthermore, its ability to modulate inflammatory pathways positions it as a candidate for addressing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of BTI-A-404 as a GPR43 inverse agonist, and how can its effects on cAMP and Ca²⁺ levels be experimentally validated?

this compound competitively binds to GPR43 (FFAR2), acting as a reverse agonist to increase intracellular cAMP levels and reduce acetate-induced Ca²⁺ mobilization. To validate this:

  • Use HEK293 cells transfected with human GPR43 and measure cAMP accumulation via ELISA or HTRF assays .
  • For Ca²⁺ dynamics, employ fluorescent indicators (e.g., Fluo-4 AM) in live-cell imaging or plate readers. Include acetate as a positive control to demonstrate inverse agonism .

Q. Which experimental models are appropriate for assessing this compound's selectivity and potency?

  • Radioligand binding assays : Compete this compound against labeled agonists (e.g., ³H-acetate) in GPR43-expressing cells. Compare binding affinity with off-target receptors (e.g., FFAR3, GPR41) .
  • Functional selectivity : Test in cells co-expressing GPR43 and unrelated GPCRs (e.g., β2-adrenergic receptor) to confirm cAMP modulation is GPR43-specific. Use siRNA knockdown as a control .

Q. How should researchers design dose-response experiments to evaluate this compound's efficacy?

  • Use logarithmic concentration ranges (e.g., 1 nM–10 μM) to determine EC₅₀/IC₅₀ values for cAMP and Ca²⁺ responses.
  • Include positive (acetate for Ca²⁺) and negative (vehicle-only) controls. Normalize data to maximal agonist response to quantify inverse efficacy .
  • Statistical analysis: Apply nonlinear regression (e.g., GraphPad Prism) to generate sigmoidal curves and calculate confidence intervals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?

  • Core modifications : Synthesize analogs with substitutions on this compound's aromatic rings to enhance binding affinity. Use molecular docking against GPR43 homology models .
  • Functional assays : Test analogs in cAMP and Ca²⁺ assays to correlate structural changes with efficacy. Prioritize compounds with >10-fold selectivity over FFAR3 .
  • Metabolic stability : Assess hepatic microsome clearance and plasma protein binding to identify derivatives with improved pharmacokinetics .

Q. What methodologies resolve contradictions in this compound's reported effects on GLP-1 secretion?

this compound has been linked to both stimulation and inhibition of GLP-1 secretion, depending on context:

  • Cell-type specificity : Compare enteroendocrine L-cells (GLP-1-producing) vs. pancreatic β-cells. Use receptor knockout models to isolate GPR43-mediated effects .
  • Signaling crosstalk : Evaluate interactions with other GPCRs (e.g., GPR119) via co-immunoprecipitation or BRET assays. Inhibit secondary pathways (e.g., PKA) to dissect mechanisms .
  • Data normalization : Account for baseline cAMP variability across cell lines by expressing results as fold-change relative to vehicle .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to ensure target engagement in vivo. Adjust dosing regimens if bioavailability is low .
  • Tissue-specific responses : Use conditional GPR43 knockout mice to validate on-target effects. Pair with ex vivo assays (e.g., colonic organoids) to bridge in vitro findings .
  • Endpoint harmonization : Align in vitro EC₅₀ values with in vivo exposure metrics (AUC, Cₘₐₓ) to establish translational relevance .

Q. What strategies ensure reproducibility when studying this compound in interdisciplinary research (e.g., immunology vs. metabolism)?

  • Standardized protocols : Adopt consensus assays (e.g., IMMUNOMOD Consortium guidelines) for immune cell isolation and metabolic profiling .
  • Inter-lab validation : Share compound batches and cell lines via repositories (e.g., ATCC) to minimize variability. Include internal controls in multi-center studies .
  • Data transparency : Publish raw datasets (e.g., cAMP kinetics, RNA-seq) in supplementary materials with detailed metadata .

Methodological and Analytical Questions

Q. How should researchers control for off-target effects when using this compound in complex systems (e.g., primary immune cells)?

  • Pharmacological controls : Co-treat with GPR43 antagonists (e.g., GLPG0974) to confirm on-target effects. Use inactive enantiomers of this compound as negative controls .
  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify pathways altered independently of GPR43. Cross-reference with public databases (e.g., LINCS L1000) .

Q. What statistical approaches are robust for analyzing this compound's dual modulation of cAMP and Ca²⁺?

  • Multivariate analysis : Use principal component analysis (PCA) to cluster response patterns across dose ranges and cell types.
  • Time-series modeling : Apply mixed-effects models to account for temporal variations in Ca²⁺ oscillations .
  • Correction for multiple comparisons : Adjust p-values via Benjamini-Hochberg for high-throughput datasets (e.g., phosphoproteomics) .

Q. How can machine learning enhance predictive modeling of this compound's therapeutic potential?

  • Feature selection : Train models on chemical descriptors (e.g., LogP, polar surface area) and in vitro efficacy data to predict in vivo outcomes.
  • Network pharmacology : Integrate omics data to map this compound's interaction landscape and identify co-targets for combination therapies .

特性

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-13-10-14(2)12-17(11-13)24-21(27)19-15(3)23-22(28)25-20(19)16-6-8-18(9-7-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVNMIXFWKEYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Cyano-3-oxo-butanoic acid tert-butyl ester
2-Cyano-3-oxo-butanoic acid tert-butyl ester
2-Cyano-3-oxo-butanoic acid tert-butyl ester
BTI-A-404
2-Cyano-3-oxo-butanoic acid tert-butyl ester
2-Cyano-3-oxo-butanoic acid tert-butyl ester
BTI-A-404
2-Cyano-3-oxo-butanoic acid tert-butyl ester
BTI-A-404
2-Cyano-3-oxo-butanoic acid tert-butyl ester
BTI-A-404
2-Cyano-3-oxo-butanoic acid tert-butyl ester
BTI-A-404
2-Cyano-3-oxo-butanoic acid tert-butyl ester
BTI-A-404

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。